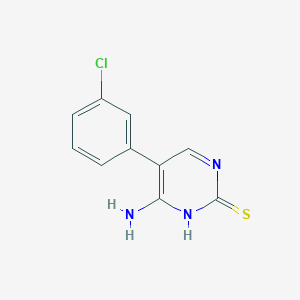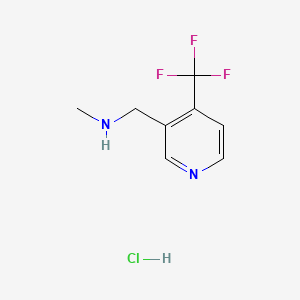
5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline moiety, a brominated phenyl group, and a pentanoic acid chain, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. The process begins with the bromination of a suitable phenyl precursor, followed by the introduction of the quinoxaline moiety through a condensation reaction. The final step involves the formation of the pentanoic acid chain via an amide coupling reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, substituted phenyl compounds, and modified pentanoic acid chains, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoxaline moiety is known to exhibit antimicrobial and anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets in cells makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets in cells. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, further contributing to its bioactivity. The brominated phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide
- N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
- N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2,2,2-trifluoroacetamide
Uniqueness
Compared to these similar compounds, 5-((4-Bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)amino)-5-oxopentanoic acid stands out due to its pentanoic acid chain, which imparts unique chemical and physical properties
Propriétés
Formule moléculaire |
C19H16BrN3O4 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
5-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H16BrN3O4/c20-11-8-9-13(21-16(24)6-3-7-17(25)26)12(10-11)18-19(27)23-15-5-2-1-4-14(15)22-18/h1-2,4-5,8-10H,3,6-7H2,(H,21,24)(H,23,27)(H,25,26) |
Clé InChI |
LZXNOGUAKNIQJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)


![8-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097425.png)


![1-(4-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097440.png)

![7-Chloro-6-methyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097450.png)
![7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097458.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097461.png)
![N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14097465.png)
![Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate](/img/structure/B14097484.png)
